molecular formula C19H24N4O2S B3020191 N-cyclopropyl-N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyrimidin-4-amine CAS No. 2380176-98-5

N-cyclopropyl-N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyrimidin-4-amine

Cat. No.: B3020191
CAS No.: 2380176-98-5
M. Wt: 372.49
InChI Key: IOUKHRHGAQKWEE-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, a piperidine ring, and a pyrimidine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of platinum catalysts can enhance reaction selectivity and reduce impurities . Additionally, continuous flow reactors may be employed to streamline the production process and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

N-cyclopropyl-N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyrimidin-4-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-cyclopropyl-N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit protein kinase B (Akt) and inactivate cytochrome P450 enzymes sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications.

Properties

IUPAC Name

N-cyclopropyl-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-15-2-6-18(7-3-15)26(24,25)22-12-9-17(10-13-22)23(16-4-5-16)19-8-11-20-14-21-19/h2-3,6-8,11,14,16-17H,4-5,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUKHRHGAQKWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N(C3CC3)C4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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